

2'-Aminoacetophenone spectroscopic data analysis (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2'-Aminoacetophenone

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An In-depth Spectroscopic Analysis of 2'-Aminoacetophenone

An authoritative guide for researchers and drug development professionals on the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **2'-Aminoacetophenone**.

This technical whitepaper provides a comprehensive analysis of the spectroscopic data for **2'-Aminoacetophenone**, a key building block in organic synthesis and pharmaceutical development. Detailed experimental protocols, tabulated spectral data, and visual diagrams of key analytical pathways are presented to facilitate a deeper understanding of the structural characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry of **2'-Aminoacetophenone**.

Table 1: ^1H NMR Spectroscopic Data for 2'-Aminoacetophenone

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.71	dd	8.0, 1.6	H-6'
7.29	ddd	8.4, 7.2, 1.6	H-4'
6.70	dd	8.4, 0.8	H-3'
6.64	td	7.6, 1.2	H-5'
6.17	br s	-	-NH ₂
2.59	s	-	-CH ₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for 2'-Aminoacetophenone

Chemical Shift (δ) ppm	Assignment
200.7	C=O
151.1	C-2'
134.3	C-4'
131.5	C-6'
118.8	C-1'
116.9	C-5'
116.1	C-3'
28.2	-CH ₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: IR Spectroscopic Data for 2'-Aminoacetophenone

Wavenumber (cm ⁻¹)	Intensity	Assignment
3465	Strong	N-H Stretch (asymmetric)
3335	Strong	N-H Stretch (symmetric)
1645	Strong	C=O Stretch (conjugated)
1618	Strong	N-H Bend
1585, 1490	Medium	C=C Aromatic Stretch
1285	Medium	C-N Stretch

Sample preparation: Thin film

Table 4: Mass Spectrometry Data for 2'-Aminoacetophenone

m/z	Relative Abundance (%)	Assignment
135	95	[M] ⁺
120	100	[M-CH ₃] ⁺
92	55	[M-CH ₃ -CO] ⁺
65	30	[C ₅ H ₅] ⁺

Ionization method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are provided below. These protocols are generalized for organic compounds and are applicable to **2'-Aminoacetophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation: Approximately 5-10 mg of **2'-Aminoacetophenone** is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as

an internal standard. The solution is then transferred to a 5 mm NMR tube.

2.1.2. ^1H NMR Spectroscopy: The ^1H NMR spectrum is recorded on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 s, an acquisition time of 4.0 s, and 16 scans. The free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.

2.1.3. ^{13}C NMR Spectroscopy: The ^{13}C NMR spectrum is recorded on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for carbon. A proton-decoupled spectrum is acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, an acquisition time of 1.0 s, and 1024 scans. The FID is processed with a line broadening of 1.0 Hz.

Infrared (IR) Spectroscopy

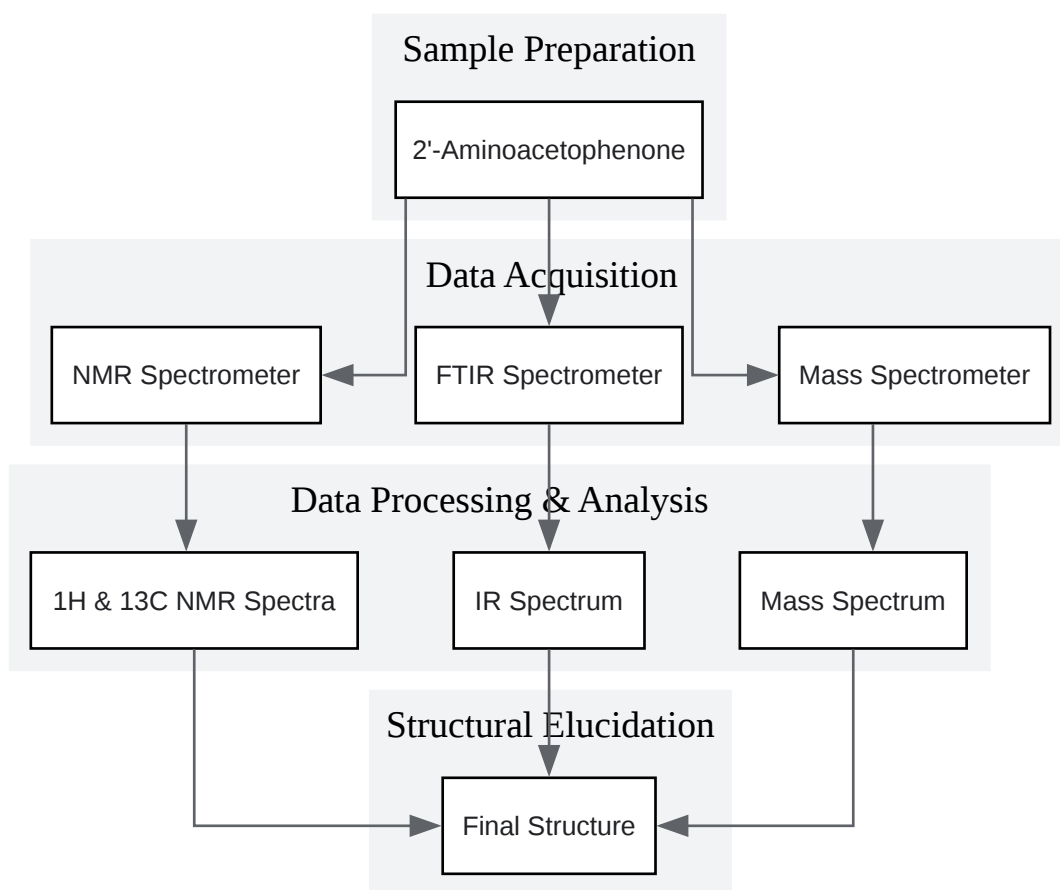
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small drop of liquid **2'-Aminoacetophenone** is placed between two sodium chloride (NaCl) plates to form a thin capillary film. The spectrum is recorded in the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of the clean NaCl plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of **2'-Aminoacetophenone** in a volatile solvent like methanol or dichloromethane is introduced into the instrument via a direct insertion probe or a gas chromatography (GC) inlet. The sample is vaporized and then ionized by a 70 eV electron beam. The resulting ions are accelerated and separated by a quadrupole mass analyzer. The detector records the abundance of ions at each mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate key workflows and pathways in the spectroscopic analysis of **2'-Aminoacetophenone**.



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General workflow for spectroscopic analysis.



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Proposed mass fragmentation pathway for 2'-Aminoacetophenone.

Key 1H NMR signal assignments for 2'-Aminoacetophenone.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com